molecular formula C14H13ClOS B14001044 [2-(Benzenesulfinyl)-1-chloroethyl]benzene CAS No. 61735-45-3

[2-(Benzenesulfinyl)-1-chloroethyl]benzene

Cat. No.: B14001044
CAS No.: 61735-45-3
M. Wt: 264.8 g/mol
InChI Key: NYTAKPGFKDTIFD-UHFFFAOYSA-N
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Description

[2-(Benzenesulfinyl)-1-chloroethyl]benzene: is an organic compound that features a benzene ring substituted with a benzenesulfinyl group and a chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzenesulfinyl)-1-chloroethyl]benzene typically involves the reaction of benzenesulfinyl chloride with 1-chloro-2-phenylethane under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Benzenesulfinyl)-1-chloroethyl]benzene can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride

    Substitution: Hydroxide ions, amine, thiolate ions

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers

    Substitution: Hydroxyethyl, aminoethyl, thioethyl derivatives

Scientific Research Applications

Chemistry: [2-(Benzenesulfinyl)-1-chloroethyl]benzene is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as a biochemical probe. The sulfinyl group can interact with biological molecules, providing insights into enzyme mechanisms and protein-ligand interactions.

Medicine: The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry. It can be used to synthesize potential drug candidates with improved pharmacological properties.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [2-(Benzenesulfinyl)-1-chloroethyl]benzene involves its interaction with molecular targets through its sulfinyl and chloroethyl groups. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloroethyl group can undergo substitution reactions, leading to the formation of new chemical entities that can modulate biological pathways.

Comparison with Similar Compounds

    [2-(Benzenesulfonyl)-1-chloroethyl]benzene: This compound features a sulfonyl group instead of a sulfinyl group, resulting in different chemical reactivity and biological activity.

    [2-(Benzenesulfinyl)-1-bromoethyl]benzene: The presence of a bromoethyl group instead of a chloroethyl group alters the compound’s reactivity in substitution reactions.

    [2-(Benzenesulfinyl)-1-hydroxyethyl]benzene:

Uniqueness: [2-(Benzenesulfinyl)-1-chloroethyl]benzene is unique due to the presence of both sulfinyl and chloroethyl groups, which confer distinct chemical reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

61735-45-3

Molecular Formula

C14H13ClOS

Molecular Weight

264.8 g/mol

IUPAC Name

[2-(benzenesulfinyl)-1-chloroethyl]benzene

InChI

InChI=1S/C14H13ClOS/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

NYTAKPGFKDTIFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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